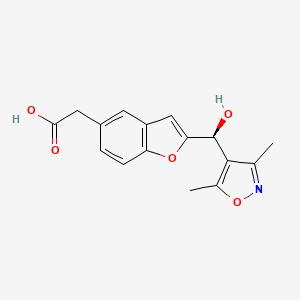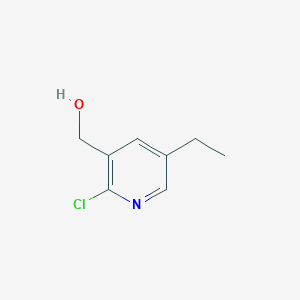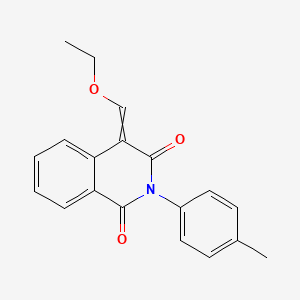
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Substitution with Isopropyl Group: The isopropyl group is introduced to the piperidine ring through an alkylation reaction using isopropyl halides under basic conditions.
Formation of the Pyridinone Ring: The pyridinone ring is formed through a condensation reaction involving suitable precursors such as 2-acetylpyridine and an appropriate amine.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridinone ring, converting it to a dihydropyridine derivative.
Substitution: The compound can participate in substitution reactions, especially at the methyl group on the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated derivatives of the pyridinone ring.
Aplicaciones Científicas De Investigación
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpyridin-2(1H)-one: Lacks the piperidine ring and isopropyl group.
1-Isopropylpiperidin-2-yl derivatives: Similar piperidine ring structure but different substituents on the pyridinone ring.
Uniqueness
5-(1-Isopropylpiperidin-2-yl)-4-methylpyridin-2(1H)-one is unique due to its combined piperidine and pyridinone rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C14H22N2O |
|---|---|
Peso molecular |
234.34 g/mol |
Nombre IUPAC |
4-methyl-5-(1-propan-2-ylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16-7-5-4-6-13(16)12-9-15-14(17)8-11(12)3/h8-10,13H,4-7H2,1-3H3,(H,15,17) |
Clave InChI |
CQSXDXRONLJBTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC=C1C2CCCCN2C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)

![3,6-Diamino-9-{4-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium; 3,6-diamino-9-{5-[(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamoyl]-2-carboxylatophenyl}-10lambda-xanthen-10-ylium](/img/structure/B11825850.png)







![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)

